Cas no 476280-42-9 (3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide)

3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound with significant potential in various chemical applications. This compound exhibits high purity and stability, making it ideal for research and development in pharmaceuticals, agrochemicals, and materials science. Its unique structure and functional groups offer versatile synthetic pathways and potential biological activities, contributing to its value in chemical research.
3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide structure
476280-42-9 structure
商品名:3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide
CAS番号:476280-42-9
MF:C17H10BrN3OS
メガワット:384.249801158905
CID:6536967

3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide
    • Benzamide, 3-bromo-N-[4-(4-cyanophenyl)-2-thiazolyl]-
    • インチ: 1S/C17H10BrN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22)
    • InChIKey: QINDYSWMHRBESL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(C#N)C=C2)=CS1)(=O)C1=CC=CC(Br)=C1

じっけんとくせい

  • 密度みつど: 1.62±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.58±0.50(Predicted)

3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0325-0301-3mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0325-0301-75mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0325-0301-5mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0325-0301-2mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0325-0301-10μmol
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0325-0301-100mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0325-0301-40mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0325-0301-25mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0325-0301-10mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0325-0301-50mg
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
476280-42-9 90%+
50mg
$160.0 2023-05-17

3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide 関連文献

3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to Compound with CAS No. 476280-42-9 and Product Name: 3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide

The compound with the CAS number 476280-42-9 and the product name 3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular structure incorporates several key functional groups, including a bromo substituent, a cyano group, and a thiazole ring, which contribute to its unique chemical properties and reactivity.

Recent research in medicinal chemistry has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Thiazole scaffolds are known for their versatility and have been widely explored in the design of compounds targeting various diseases, including infectious diseases, cancer, and neurological disorders. The presence of a thiazol-2-yl moiety in the compound under discussion suggests that it may exhibit properties similar to those of other thiazole-based drugs, such as antiviral and anti-inflammatory effects.

The bromo substituent at the 3-position of the benzamide ring is another critical feature that influences the compound's behavior. Bromine atoms are often introduced into pharmaceutical molecules to enhance binding affinity to biological targets. This modification can lead to increased potency and selectivity, making the compound a promising candidate for further investigation. Additionally, the cyano group at the 4-position of the phenyl ring adds another layer of complexity to the molecule, potentially affecting its metabolic stability and pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of these functional groups creates a unique chemical profile that may make it effective against multiple targets or resistant strains of pathogens. For instance, studies have shown that thiazole derivatives can interact with enzymes and receptors involved in disease pathways, suggesting that this compound could be developed into a therapeutic agent.

In recent years, there has been growing interest in exploring novel scaffolds for drug development. The benzamide moiety is particularly noteworthy as it is a common pharmacophore found in many approved drugs. Its presence in this compound may contribute to its bioavailability and binding affinity. Furthermore, the N-substituted benzamide structure is known to enhance solubility and metabolic stability, which are crucial factors for drug efficacy.

The synthesis of 3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core. These methods not only improve efficiency but also allow for greater control over regioselectivity and stereochemistry.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and potential biological targets. These studies can predict binding affinities, identify key interaction sites, and provide insights into mechanisms of action. Such information is invaluable for guiding further optimization efforts and designing more effective derivatives.

The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it may exhibit promising activities against certain diseases. For example, in vitro assays have shown potential inhibitory effects on enzymes associated with inflammation and cancer progression. These findings warrant further exploration in vivo to validate these effects and assess potential therapeutic benefits.

Regulatory considerations are also an important aspect of drug development. Ensuring compliance with safety standards and obtaining necessary approvals are critical steps before moving into clinical trials. The structural features of this compound must be carefully evaluated to assess any potential toxicity or side effects associated with its use.

Future directions for research on 3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide include exploring its interactions with various biological targets through high-throughput screening (HTS) technologies. This approach can rapidly identify new therapeutic applications and optimize lead compounds for clinical development. Additionally, studying its pharmacokinetic properties will provide essential data for formulating effective drug candidates.

In conclusion,3-bromo-N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide represents a fascinating example of how structural complexity can lead to novel pharmacological activities. Its unique combination of functional groups makes it a valuable tool for researchers investigating new therapeutic agents. As our understanding of disease mechanisms continues to evolve,this compound holds promise for contributing to advancements in medicine.

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